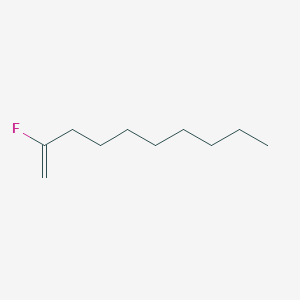

1-Decene, 2-fluoro-

Description

Foundational Research on Olefinic Fluorine Functionalities

Within the broad field of organofluorine chemistry, molecules containing a fluorine atom attached to a carbon-carbon double bond, known as fluoroalkenes or compounds with olefinic fluorine functionalities, are of particular interest. researchgate.net Monofluoroalkenes, which contain a single fluorine atom on the double bond, are especially valuable as versatile building blocks and scaffolds in medicinal, organic, and materials science. rsc.orgresearchgate.net

The presence of fluorine on an alkene significantly influences the double bond's electronic properties, making it susceptible to various chemical transformations. Foundational research has led to numerous synthetic methods for accessing these structures. researchgate.net Key strategies include:

Dehydrofluorination or dehalofluorination of polyfluorinated alkanes.

Wittig-type olefination reactions using fluorinated phosphonium (B103445) ylides. researchgate.netresearchgate.net

Transition metal-catalyzed cross-coupling reactions , which provide straightforward pathways to monofluoroalkenes. rsc.org

Solvent-controlled tunable synthesis , where the choice of solvent can direct the outcome of a reaction to favor the formation of monofluoroalkenes over other products like gem-difluoroalkenes. nih.gov

These synthetic advancements have enabled the use of monofluoroalkenes in a wide array of applications. They serve as key intermediates for synthesizing more complex fluorinated molecules and have been investigated as peptide bond isosteres, where the fluoroalkene moiety mimics the structure and conformation of an amide bond, potentially improving a peptide's stability and biological activity. researchgate.net The development of efficient and stereoselective methods to create these olefinic systems remains an active and important area of academic and industrial research. researchgate.netresearchgate.net

Research Relevance of 1-Decene (B1663960), 2-fluoro- as a Representative Monofluoroalkene System

1-Decene, 2-fluoro- serves as an important representative model within the class of monofluoroalkenes for academic research. Its structure combines a simple, long alkyl chain with the fundamental vinylic fluorine functionality, making it an ideal substrate for studying the intrinsic reactivity and properties of this class of compounds without the complications of other functional groups.

While specific literature dedicated exclusively to 1-Decene, 2-fluoro- is limited, its synthesis can be envisioned through established methodologies for creating monofluoroalkenes. For instance, a Wittig-type reaction between octanal (B89490) and a fluorinated phosphonium ylide could provide a pathway to its synthesis. researchgate.net Alternatively, the hydrofluorination of 1-decyne (B165119) or transition-metal-catalyzed coupling reactions involving a C10 fragment represent other potential synthetic routes. rsc.org

In an academic context, 1-Decene, 2-fluoro- is a valuable tool for exploring new synthetic methods and reaction mechanisms. It can be used as a model substrate to investigate:

Diversity-oriented synthesis , where the fluoroalkene acts as a platform to generate more complex tertiary aliphatic fluorides through dual catalytic systems. chinesechemsoc.org

Transition metal-catalyzed reactions , such as C-H functionalization or cross-coupling, to understand how the vinylic fluorine influences catalytic cycles. rsc.org

Polymerization reactions , to study the impact of a single fluorine atom on the properties of the resulting polyolefin.

Asymmetric hydrofunctionalization , to develop methods for the stereocontrolled addition of various groups across the double bond, a challenging but highly valuable transformation. berkeley.edu

The physicochemical properties of 1-Decene, 2-fluoro- can be estimated by considering the known properties of its non-fluorinated parent compound, 1-decene, and the predictable effects of fluorine substitution.

Table 1: Physicochemical Properties of 1-Decene

This table presents the known experimental data for the parent hydrocarbon, 1-decene.

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Boiling Point | 169-171 °C fishersci.com |

| Melting Point | -66.3 °C chemicalbook.com |

| Density | 0.741 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.421 chemicalbook.com |

| Water Solubility | Insoluble chemicalbook.com |

Table 2: Estimated Physicochemical Properties of 1-Decene, 2-fluoro-

This table provides estimated values for 1-Decene, 2-fluoro-. The introduction of a single fluorine atom is expected to slightly increase the molecular weight, boiling point, and density compared to the parent alkene, due to increased polarity and intermolecular forces.

| Property | Estimated Value | Rationale |

| Molecular Formula | C₁₀H₁₉F | Substitution of one H with F |

| Molecular Weight | ~158.26 g/mol | Calculated from atomic weights |

| Boiling Point | Slightly higher than 1-decene | Increased polarity and dipole-dipole interactions from the C-F bond |

| Density | Higher than 1-decene | Fluorine is significantly heavier than hydrogen for a similar atomic radius |

| Reactivity | Modified electronic nature of the double bond | The electronegative fluorine atom polarizes the π-system, influencing its reactivity in electrophilic and nucleophilic additions, as well as in metal-catalyzed processes. |

Structure

3D Structure

Properties

CAS No. |

130876-17-4 |

|---|---|

Molecular Formula |

C10H19F |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

2-fluorodec-1-ene |

InChI |

InChI=1S/C10H19F/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 |

InChI Key |

BHHZCHVOAMDAEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=C)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Decene, 2 Fluoro and Analogous Fluoroalkenes

Carbon-Fluorine Bond Formation Strategies

The creation of a C-F bond is a fundamental challenge in organofluorine chemistry. wikipedia.org Strategies are broadly categorized into electrophilic methods, which utilize an "F+" source, and nucleophilic methods, which employ an "F-" source. alfa-chemistry.com

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an alkene or alkyne, with a reagent that delivers an electrophilic fluorine atom. wikipedia.orgnumberanalytics.com This approach has become increasingly popular due to the development of stable and selective N-F reagents. wikipedia.orgworktribe.com

Iodine-Mediated Fluorination of Alkenes

A regioselective method for synthesizing 2-fluoroalkyl iodides from terminal alkenes involves iodofluorination. organic-chemistry.org This reaction typically uses molecular iodine (I₂) and a fluoride (B91410) source like hydrogen fluoride-pyridine complex (HF·pyridine) in the presence of an oxidant. organic-chemistry.orgresearchgate.net

The proposed mechanism suggests that an electrophilic iodine monofluoride (IF) species is generated in situ. organic-chemistry.org This species then adds across the alkene's double bond following Markovnikov's rule, where the iodine atom attaches to the less substituted carbon and the fluorine atom attaches to the more substituted carbon, forming a 2-fluoro-1-iodoalkane intermediate. researchgate.net Subsequent elimination of hydrogen iodide (HI) from this intermediate would yield the desired 2-fluoro-1-alkene.

A study by Kitamura et al. demonstrated the iodofluorination of various aliphatic and aromatic alkenes. organic-chemistry.org The reaction of 1-octene (B94956), an analogue of 1-decene (B1663960), under these conditions provided the 2-fluoro-1-iodooctane (B14447373) in good yield. organic-chemistry.org

Table 1: Iodine-Mediated Iodofluorination of Alkenes organic-chemistry.org

| Alkene Substrate | Oxidant | Solvent | Yield (%) of 2-Fluoroalkyl Iodide |

|---|---|---|---|

| 1-Octene | K₂S₂O₈ | CH₂Cl₂ | 75 |

| Methyl 10-undecenoate | K₂S₂O₈ | CH₂Cl₂ | 74 |

Data sourced from Kitamura et al., J. Org. Chem., 2021. organic-chemistry.org

Reactions with N-F Reagents (e.g., Selectfluor-Type)

Reagents containing a nitrogen-fluorine (N-F) bond are among the most stable, safe, and economical electrophilic fluorinating agents. wikipedia.org These reagents, which can be neutral or cationic, provide a source of "F+" that reacts with electron-rich double bonds. wikipedia.orgacsgcipr.org

Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used cationic N-F reagent. wikipedia.orgacsgcipr.org It is known for fluorinating a variety of substrates, including alkenes. acsgcipr.org The reaction of an alkene with an N-F reagent like Selectfluor is believed to proceed through an acyclic β-fluorocationic intermediate, not a bridged fluoronium ion. nih.gov This intermediate can then be trapped by a nucleophile. In the context of synthesizing a fluoroalkene, this might involve a subsequent elimination step. For instance, the hydroxyfluorination of styrene (B11656) derivatives has been achieved using Selectfluor in the presence of water, yielding α-fluorohydrins which are precursors to other fluorinated compounds. chemrevlett.com

The reactivity of N-F reagents can be tuned, with cationic reagents like Selectfluor being more electrophilic and reactive than neutral ones such as N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comworktribe.com

Directed Hydrofluorination of Alkynes

The hydrofluorination of alkynes presents a direct and atom-economical route to vinyl fluorides (fluoroalkenes). acs.org This transformation can be catalyzed by transition metals, with gold catalysts being particularly effective. acs.orgnih.govacs.org The reaction involves the formal addition of hydrogen fluoride (HF) across the triple bond.

For terminal alkynes, such as 1-decyne (B165119), this reaction can be highly regioselective. Gold-catalyzed hydrofluorination typically follows Markovnikov's rule, where the fluorine atom adds to the internal, more substituted carbon of the alkyne, yielding the 2-fluoro-1-alkene isomer. acs.orgnih.gov

A significant advancement in this area is the use of stable, easy-to-handle HF sources. The DMPU/HF complex (a complex of HF with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) has been shown to be an effective nucleophilic fluorination reagent that is compatible with gold catalysts for the hydrofluorination of various alkynes. acs.orgorganic-chemistry.org

Table 2: Gold-Catalyzed Hydrofluorination of Terminal Alkynes with DMPU/HF acs.org

| Alkyne Substrate | Catalyst | Temperature (°C) | Yield (%) of Fluoroalkene |

|---|---|---|---|

| 1-Octyne | Au-1 | 55 | 95 |

| Phenylacetylene | Au-1 | 55 | 96 |

Data sourced from Okoromoba et al., J. Am. Chem. Soc., 2014. acs.org

While this method works well for many terminal and internal alkynes, some limitations have been noted. acs.orgnih.gov

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the use of a fluoride ion (F⁻) source to form a C-F bond, typically through substitution or addition reactions. alfa-chemistry.com This is often a cost-effective approach as the fluoride source can be an inexpensive alkali metal fluoride. alfa-chemistry.com

Fluoride Addition to Activated Substrates

For fluoride to add to an alkene, the double bond must be activated toward nucleophilic attack. One strategy to achieve this is through halofluorination. beilstein-journals.org In this process, the alkene first reacts with an electrophilic halogen source (e.g., N-bromosuccinimide or N-iodosuccinimide) to form a bridged halonium ion intermediate. This intermediate is an "activated substrate" that is highly susceptible to nucleophilic attack. The subsequent ring-opening of the halonium ion by a fluoride source, such as Deoxo-Fluor®, results in the anti-addition of the halogen and fluorine across the double bond, forming a vicinal halofluoride. beilstein-journals.org This halofluorinated alkane can then undergo an elimination reaction to generate the desired fluoroalkene. beilstein-journals.org

Strategies Utilizing Fluoroalkyl Building Blocks

One of the primary approaches to constructing fluoroalkenes involves the use of readily available fluorine-containing building blocks. beilstein-journals.orgresearchgate.net This strategy is advantageous as it often allows for the direct incorporation of a fluoroalkyl group into a target molecule. mdpi.com These methods can be simpler and provide high regioselectivity and yields. researchgate.net

The use of multihalogenated fluorovinyl ethers, prepared from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), provides a route to fluoroalkenes through Suzuki-Miyaura and Sonogashira cross-coupling reactions. beilstein-journals.org These reactions leverage the reactivity of the bromine atom on the fluorovinyl ether to introduce various substituents, yielding a range of fluoroalkenes and fluoroenynes. beilstein-journals.org

Another approach involves using fluorine-containing Horner-Wadsworth-Emmons reagents, which react with carbonyl compounds to produce E-selective fluoroalkenes. beilstein-journals.org Electrophilic fluorine-containing building blocks have also been developed for the synthesis of multisubstituted fluoroalkenes. beilstein-journals.org Furthermore, β-CF3-1,3-enynes have emerged as versatile building blocks, undergoing various transformations to produce trifluoromethylated benzene (B151609) and thiophene (B33073) derivatives. mdpi.com

Transition-metal-mediated hydrodefluorination of readily available perfluorinated chemicals offers a pathway to partially fluorinated building blocks, which can then be used in further synthetic transformations. nih.gov

Radical Fluorination and Fluoroalkylation

Radical reactions offer a powerful and often complementary approach to the synthesis of fluoroalkenes. These methods typically involve the generation of a radical species that is subsequently trapped by a fluorine source.

Fe(III)/NaBH4-Mediated Hydrofluorination

A notable method for the hydrofluorination of unactivated alkenes utilizes an Fe(III)/NaBH4 system with Selectfluor as the fluorine source. organic-chemistry.orgnih.govnih.gov This reaction proceeds via a free radical mechanism, leading to the exclusive Markovnikov addition of hydrogen and fluorine across the double bond. nih.govnih.gov The process is conducted under mild conditions (0 °C, 5 minutes, in a mixture of acetonitrile (B52724) and water) and exhibits excellent functional group tolerance. nih.govnih.gov Mechanistic studies have confirmed the involvement of free radical intermediates, as evidenced by the non-diastereospecific addition to certain substrates and cyclization reactions that are inconsistent with an ionic pathway. nih.gov While highly effective for many alkenes, this method was found to be ineffective for styrenes, and alkynes yielded monofluorinated products through a proposed mechanism involving radical reduction of the alkyne followed by hydrogen atom addition and subsequent fluorine atom trapping. organic-chemistry.orgnih.gov

Site-Selective Radical Functionalization

The selective functionalization of C-H bonds to introduce fluorine is a significant challenge in organic synthesis. ucl.ac.uk Photocatalysis has emerged as a key strategy to achieve site-selective radical fluorination. ucl.ac.ukresearchgate.net These reactions often rely on the stability of the generated radical intermediate, following the order of 3° > 2° > 1°. ucl.ac.uk For instance, a metal-free, synergistic photocatalysis and organocatalysis system allows for the exclusive fluorination of tertiary C-O bonds in alkyl ethers. researchgate.net Another example is an anthraquinone-catalyzed C-H fluorination that proceeds via a photo-excited intermediate, which abstracts a hydrogen atom to generate a carbon-centered radical that is then fluorinated. ucl.ac.uk

Recent advancements have also focused on the functionalization of alkenyl fluorides. A nickel-catalyzed radical transfer strategy enables the asymmetric hydrogenation and hydroalkylation of alkenyl fluorides under mild conditions, avoiding competitive defluorination. pku.edu.cn This method allows for the modular and efficient assembly of chiral C(sp3)-F scaffolds. pku.edu.cn

Radical Nitration-Debromination Sequences

A highly efficient and stereoselective method for synthesizing α-fluoro-nitroalkenes involves the radical nitration of α-bromo-α-fluoroalkenes. acs.orgresearchgate.netnih.govresearchgate.net This reaction, using Fe(NO3)3·9H2O, proceeds as a nitration-debromination sequence to afford the desired products in high yields (up to 92%) and exclusively as the Z-isomers. acs.orgresearchgate.netnih.gov The resulting monofluorinated alkenes are versatile building blocks for the synthesis of other fluorinated compounds. acs.orgresearchgate.netnih.gov Two effective methods have been described: one using an Fe(NO3)3/TEMPO system at 80°C, and another with Fe(NO3)3 in 1,4-dioxane (B91453) at 100°C. researchgate.net

Transition Metal-Catalyzed Fluorination

Transition metal catalysis, particularly with gold, has become a cornerstone for the synthesis of fluoroalkenes from alkynes. rsc.org

Gold(I) Catalysis in Hydrofluorination

Gold(I) complexes are effective catalysts for the hydrofluorination of alkynes, activating them towards nucleophilic attack by fluoride. rsc.orgescholarship.orgacs.org This methodology provides direct access to valuable fluoroalkenes from readily available alkyne precursors. rsc.org

A significant advancement in this area is the gold(I)-catalyzed stereoselective hydrofluorination of electron-deficient alkynes using triethylamine (B128534) trihydrogen fluoride (Et3N·3HF). escholarship.org This method produces a variety of (Z)-β-alkyl, β-fluoro Michael acceptors, including α,β-unsaturated aldehydes, amides, esters, ketones, and nitriles, in moderate to good yields and with high diastereoselectivity (≥97% in most cases). escholarship.org For instance, the hydrofluorination of dec-2-ynal, an analogue substrate, can be controlled to favor the Z-isomer by adjusting the reaction temperature. escholarship.org The use of a RuPhos-ligated gold(I) complex was found to be effective for this transformation. escholarship.org

Another approach utilizes aqueous hydrofluoric acid (HF) as the fluoride source in a gold-catalyzed reaction with internal alkynes, offering an economical route to monofluoroalkenes. acs.org This method is applicable to both symmetrical and unsymmetrical internal alkynes. acs.org The development of a dinuclear gold hydroxide (B78521) complex has also shown promise in these reactions. acs.org Furthermore, a tandem reaction has been developed where HF is generated in situ from a perfluoroarene and a nucleophile, and then transferred to an alkyne in a gold(I)-catalyzed process. nih.govresearchgate.net This avoids the direct handling of HF reagents. nih.gov

| Substrate | Catalyst System | Fluorine Source | Product | Yield (%) | Stereoselectivity (Z:E) | Reference |

| Electron-deficient alkynes | RuPhos-ligated Au(I) | Et3N·3HF | (Z)-β-Alkyl, β-fluoro Michael acceptors | Moderate to Good | ≥97:3 | escholarship.org |

| Dec-2-ynal | RuPhos-ligated Au(I) | Et3N·3HF | 2-Fluoro-dec-2-enal | 72 | 51:49 | escholarship.org |

| Internal alkynes | Dinuclear gold hydroxide complex | Aqueous HF | Monofluoroalkenes | Up to 87 | 85:15 | acs.org |

| Alkynes | [Au(IPr)NiPr2] | Perfluoroarene/nucleophile | Fluoroalkenes | High | - | nih.gov |

| 2-Bromo-2-fluorostyrenes | Fe(NO3)3·9H2O | - | α-Fluoro-nitroalkenes | Up to 92 | Z-isomer only | acs.orgresearchgate.netnih.gov |

| Unactivated alkenes | Fe(III)/NaBH4 | Selectfluor | Markovnikov hydrofluorinated products | - | - | organic-chemistry.orgnih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of fluoroalkenes is a significant area of research. These methods often involve the cross-coupling of organometallic reagents with fluorinated electrophiles or vice versa, providing a versatile route to carbon-carbon bond formation.

One prominent strategy is the defluorinative coupling of gem-difluoroalkenes with boronic acids. nih.gov This redox-neutral process, catalyzed by a palladium(II) species, allows for the stereoselective synthesis of monofluorostilbenes and related compounds with broad functional-group tolerance. The proposed mechanism involves a β-fluoride elimination from a palladium(II) intermediate. nih.gov This approach is particularly valuable as the resulting monofluoroalkene products are formed with high diastereoselectivity (≥50:1), overcoming the common challenge of separating geometric isomers. nih.gov

Another innovative method involves the palladium-catalyzed ring-opening cross-coupling of gem-difluorinated cyclopropanes with gem-diborylalkanes. nih.gov This reaction proceeds under mild conditions using lithium diisopropylamide (LDA) as a base and produces 2-fluoroallylic gem-diboronic esters with excellent Z-stereoselectivity. nih.gov The resulting borylated fluoroalkenes are versatile intermediates that can be further functionalized. nih.govmdpi.com The reaction demonstrates high functional group compatibility and can be scaled up, highlighting its synthetic utility. nih.gov

Table 1: Examples of Palladium-Catalyzed Fluoroalkene Synthesis

| Coupling Partners | Palladium Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1-Aryl-2,2-difluoroalkenes + Boronic Acids | Pd(OAc)₂ / SPhos | Monofluorostilbenes | High diastereoselectivity (≥50:1); Redox-neutral | nih.gov |

| gem-Difluorocyclopropanes + gem-Diborylalkanes | Pd₂(dba)₃ / Xantphos | 2-Fluoroallylic gem-diboronic esters | Excellent Z-stereoselectivity; Mild conditions | nih.gov |

| (Z)-1-Bromo-1-fluoroalkenes + Arylboronic Acids | Pd(PPh₃)₄ | (E)-α-Fluorostilbenes | Highly stereoselective | researchgate.net |

These palladium-catalyzed methods represent powerful tools for constructing the 2-fluoroalkene motif found in 1-Decene, 2-fluoro-, by carefully selecting the appropriate non-fluorinated and fluorinated coupling partners.

Cobalt-Catalyzed Asymmetric Hydroalkylation

The development of cobalt-catalyzed reactions has provided cost-effective and efficient alternatives to precious metal catalysis. In the context of fluoroalkene synthesis, cobalt-catalyzed asymmetric hydroalkylation has emerged as a key method for producing chiral fluoroalkanes from fluoroalkene precursors. dicp.ac.cnchinesechemsoc.org

In 2021, a significant breakthrough was the development of a low-valent cobalt-hydride catalytic system for the enantioselective hydroalkylation of monofluoroalkenes. chinesechemsoc.org This system, generated from a combination of a cobalt salt, a chiral oxazoline (B21484) ligand, a silane (B1218182) reductant, and a base, effectively transforms readily available monofluoroalkenes and alkyl halides into a variety of chiral fluoroalkanes. dicp.ac.cnchinesechemsoc.org The reaction proceeds with high regio- and enantioselectivity, demonstrating the catalyst's control over the stereochemical outcome. dicp.ac.cn Mechanistic proposals suggest that the selectivity may be governed by non-covalent interactions, such as C–H···F stabilizing interactions. epfl.ch

This methodology is notable for its broad substrate scope and its ability to construct sterically congested C(sp³)–C(sp³) bonds, including chiral centers bearing a fluorine atom. dicp.ac.cnresearchgate.net The enantioconvergent nature of the reaction allows for the use of racemic secondary alkyl halides to yield enantio-enriched products. researchgate.net

Table 2: Cobalt-Catalyzed Enantioselective Hydroalkylation of Fluoroalkenes

| Fluoroalkene Substrate | Alkyl Halide | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Monofluoroalkenes | Primary and Secondary Alkyl Halides | Co(acac)₂ / Chiral Oxazoline Ligand / Silane | High | chinesechemsoc.org |

| Allenes / Terminal Alkenes | Dihaloamides | CoBr₂ / Chiral Ligand (L7) | High | researchgate.net |

While this method produces fluoroalkanes rather than fluoroalkenes, it is a critical related methodology starting from fluoroalkenes like 1-Decene, 2-fluoro-, to access important chiral fluorinated molecules.

Photoredox-Mediated Approaches

Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. ucla.edu These approaches offer new pathways for the synthesis and functionalization of fluoroalkenes, often with complementary reactivity to transition-metal-catalyzed methods. acs.org

One strategy involves the photoredox-mediated defluorinative alkylation of trifluoromethyl-containing compounds. acs.orgacs.org For instance, the combination of an organic photoredox catalyst, such as N-phenylphenothiazine (PTH), with unactivated alkenes can lead to the formation of difluoromethylated products. acs.org The mechanism typically involves the single-electron reduction of a trifluoromethylarene to form a radical anion, which then fragments to release a fluoride ion and a difluoromethyl radical. This radical can then add to an alkene to form the desired product. acs.org

Another approach is the photocatalytic hydrohalogenation of alkenes. ucla.edu While often used for hydrofluorination, similar principles can be applied to generate fluoroalkenes through different precursors. For example, photoredox/nickel-mediated reductive coupling reactions can form C-C bonds using alkyl bromides as radical precursors, offering a pathway to complex molecules under mild conditions. acs.org These methods are advantageous due to their high functional group tolerance. ucla.eduacs.org

Table 3: Representative Photoredox-Mediated Reactions for Fluoro-Organic Synthesis

| Reaction Type | Reactants | Photocatalyst | Key Features | Reference |

|---|---|---|---|---|

| Defluorinative Coupling | Trifluoromethyl arenes + Alkenes | N-phenylphenothiazine (PTH) | Forms difluoromethylated products via radical addition. | acs.org |

| Cross-Electrophile Coupling | Alkyl Bromides + DNA-tagged substrates | Iridium or Ruthenium complexes | High functional group tolerance; suitable for complex molecules. | acs.org |

| Halide/¹⁸F Conversion | Electron-rich haloarenes + [¹⁸F]F⁻ | Acridinium-based catalysts | Enables radiofluorination under mild conditions. | nih.gov |

These photoredox strategies provide powerful tools for accessing fluorinated scaffolds, and their continued development holds promise for the direct and efficient synthesis of complex fluoroalkenes.

Olefin Formation with Stereoselective Fluorine Incorporation

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. However, its application to fluorinated olefins, particularly those with fluorine directly on the double bond like 1-Decene, 2-fluoro-, presents a significant challenge. beilstein-journals.orgacs.org

Cross-Metathesis with Fluorinated Olefins

Cross-metathesis (CM) involving fluoroalkenes has been historically difficult. acs.org Early generation ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, often show low activity or lead to catalyst deactivation. beilstein-journals.org The formation of stable fluoro- or difluoromethyleneruthenium complexes was initially thought to block the catalytic cycle. beilstein-journals.org

Despite these challenges, recent advances have demonstrated successful CM with certain fluorinated substrates. Molybdenum and tungsten monoaryloxide pyrrolide (MAP) catalysts have shown promise in promoting these transformations. nih.govnih.gov A notable strategy involves a two-step sequence: a stereodivergent CM between a trisubstituted olefin and a trihaloalkene (like 1,2-dichloro-1-fluoroethene), followed by a stereoretentive cross-coupling reaction. nih.govspringernature.com This approach allows for the synthesis of a wide array of E- or Z-trisubstituted alkenyl fluorides, which would be difficult to access otherwise. nih.gov

Furthermore, successful CM has been reported between fluorinated olefins and functionalized alkenes using specific ruthenium catalysts, leading to E-selective products in good yields. rsc.org The choice of the non-fluorinated olefin partner is crucial; for example, the CM of perfluoroalkenes with vinyl ethers has been shown to be a feasible process. beilstein-journals.org

Computational Studies on Catalytic Cycles

Computational studies, particularly using Density Functional Theory (DFT), have provided critical insights into the difficulties associated with fluoroalkene metathesis. beilstein-journals.orgnih.govacs.org These studies have elucidated the complex interplay between productive and non-productive catalytic cycles. beilstein-journals.orgresearchgate.net

A detailed DFT study on the metathesis of various fluoroethenes with the Hoveyda-Grubbs 2nd generation catalyst revealed that the primary obstacle is not the formation of a highly stable fluorinated methyleneruthenium complex, as previously thought. beilstein-journals.orgnih.gov Instead, the key issue for hydrofluoroethenes is the overwhelming preference for a non-productive catalytic cycle. beilstein-journals.org This non-productive pathway proceeds through a ruthenacyclobutane intermediate with fluorine atoms at the 2- and 4-positions, which is thermodynamically favored and effectively sequesters the active catalyst, hindering the desired productive metathesis. beilstein-journals.orgnih.gov

Conversely, these calculations also suggest that the cross-metathesis of perfluoroalkenes should be more feasible, as the energetic landscape is different. beilstein-journals.orgnih.gov These computational findings are crucial for rationally designing new catalysts and reaction conditions to overcome the challenge of non-productive pathways and enable efficient metathesis of a broader range of fluoroalkenes. nih.govacs.org

Wittig and Horner-Wadsworth-Emmons Type Olefinations

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its reliability and stereoselectivity. nih.gov In the context of synthesizing fluoroalkenes, this reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone. nih.govwikipedia.org The HWE reaction typically begins with the deprotonation of a phosphonate (B1237965) ester to generate a nucleophilic carbanion, which then adds to the carbonyl compound. wikipedia.orgyoutube.com The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.org

While the classical HWE reaction with non-fluorinated phosphonates usually yields (E)-alkenes, the introduction of fluorine can significantly alter the stereochemical outcome, often resulting in a lack of high stereoselectivity. researchgate.net For instance, the reaction of aldehydes with fluorinated phosphonates can produce mixtures of (E) and (Z) isomers.

A notable variation is the diethylzinc-promoted Wittig reaction, which has been shown to be highly efficient for producing α-bromo-α-fluoroalkenes from various aldehydes and ketones. thieme-connect.comresearchgate.net These bromofluoroalkenes can serve as versatile intermediates for the subsequent synthesis of 2-fluoro-1-alkenes via cross-coupling reactions. researchgate.net The reaction proceeds under mild conditions and tolerates a wide array of functional groups, consistently providing high yields. thieme-connect.com

Table 1: Diethylzinc-Promoted Wittig Reaction for α-Bromo-α-fluoroalkene Synthesis thieme-connect.com

| Aldehyde Substrate | Product Yield (%) |

|---|---|

| 3-Phenylpropanal | 88 |

| Heptanal | 89 |

| Cyclohexanecarboxaldehyde | 85 |

This table illustrates the high efficiency of the diethylzinc-promoted Wittig-type reaction for various aldehydes, a key step towards fluoroalkene analogues.

Julia and Julia-Kocienski Olefination Pathways

The Julia-Kocienski olefination has become a prominent one-pot method for the stereoselective synthesis of alkenes, including fluoroalkenes. nih.govresearchgate.net This reaction involves the condensation of a carbonyl compound with a metalated aryl alkyl sulfone, such as a fluorinated 1,3-benzothiazolyl sulfone. researchgate.netthieme-connect.de The presence of the fluorine atom can enhance the reactivity of the sulfone reagent. nih.govthieme-connect.de

This methodology provides a modular approach to fluoroolefins. capes.gov.br For example, the condensation of aldehydes with a novel benzothiazolyl-based bis-sulfone reagent proceeds under mild conditions, affording phenyl (α-fluoro)vinyl sulfones in high yields and with moderate to good (Z)-stereoselectivity. nih.govthieme-connect.de These vinyl sulfones are valuable intermediates that can be converted to the final vinyl fluorides through reductive desulfonylation. researchgate.net The reaction conditions can be tuned; for instance, when reacting with ketones, changing the solvent from dichloromethane (B109758) to tetrahydrofuran (B95107) (THF) can significantly improve reaction completion and yield. nih.govthieme-connect.de

Decarboxylative Strategies for Fluoroalkene Synthesis

Modern synthetic chemistry has seen the emergence of powerful decarboxylative coupling reactions for bond formation. These methods are advantageous as they often utilize readily available carboxylic acids as starting materials.

One such strategy is the visible-light-mediated dual decarboxylative cross-coupling of α-fluoroacrylic acids with redox-active esters derived from other carboxylic acids. organic-chemistry.org This photoredox-catalyzed reaction forges a C(sp²)–C(sp³) bond under mild conditions and exhibits excellent functional group tolerance. Crucially, it delivers monofluoroalkene products with high (Z)-stereoselectivity, which is attributed to the thermodynamic stability of the final product. organic-chemistry.org The mechanism is believed to proceed through a radical pathway initiated by a photoredox catalyst. organic-chemistry.org

Another innovative approach is the silver-mediated decarboxylative fluorodiiodination of arylalkynoic acids. nih.gov This reaction uses an electrophilic iodine source and a fluoride source (HF·pyridine) to convert the alkynoic acid into a 1-fluoro-2,2-diiodovinylarene with high regioselectivity. nih.gov These diiodo-functionalized fluoroalkenes are versatile building blocks for further transformations, such as palladium-catalyzed cross-coupling reactions, to introduce additional substituents stereoselectively. nih.gov

Stereochemical Control in 1-Decene, 2-fluoro- Analogue Synthesis

Controlling the geometry (E/Z isomerism) and regiochemistry of the double bond is a critical challenge in the synthesis of substituted fluoroalkenes.

Regioselective and Stereoselective Synthetic Approaches

A variety of methods have been developed to address the challenge of stereocontrol. Palladium-catalyzed cross-coupling reactions are a powerful tool, enabling the stereoselective synthesis of (E)-fluoroalkenes and (E,E)-fluoroalkadienes from (E)-2-fluoro-1-iodoalk-1-enes and organoboranes. beilstein-journals.orgrsc.org

The hydrofluorination of alkynes offers a direct route to fluoroalkenes. Gold(I) catalysis, in particular, has been shown to effect the trans-hydrofluorination of internal alkynes. acs.org When the alkyne substrate contains a suitable directing group (such as a Troc-carbamate), the reaction can proceed with excellent regioselectivity to produce the (Z)-vinyl fluoride. acs.org A designer HF-based reagent, DMPU/HF, used in conjunction with a gold catalyst, also enables the highly regioselective mono-hydrofluorination of alkynes. organic-chemistry.org

Another elegant approach involves the use of fluoroalkenyliodonium salts. jst.go.jp These reagents can be prepared stereoselectively; for example, (Z)-2-fluoro-1-alkenyl(phenyl)iodonium salts are synthesized by the reaction of alkynyl(phenyl)iodonium salts with aqueous HF. figshare.comnih.govacs.org These (Z)-configured salts can then be used in palladium-catalyzed coupling reactions to produce various (Z)-2-fluoro-1-alkene derivatives. acs.org Furthermore, by treating these iodonium (B1229267) salts with a base like lithium diisopropylamide (LDA), α-fluoroalkylidenecarbenoids are generated, which can be trapped with trialkylboranes to form (fluoroalkenyl)boranes stereoselectively, providing another pathway to stereodefined fluoroalkenes. acs.org

An unconventional, catalyst-free method involves the reaction of allylic alcohols with N-fluorobenzenesulfonimide (NFSI), which induces the cleavage of a carbon-carbon bond to deliver functionalized (Z)-fluoroalkenes with excellent stereoselectivity. rsc.org

Influence of Reaction Conditions and Catalyst Design on Stereoselectivity

The outcome of fluoroalkene synthesis is highly sensitive to the specific reaction parameters, including the choice of catalyst, solvent, base, and temperature.

In palladium-catalyzed cross-coupling reactions, both the catalyst and reaction temperature have been shown to be critical for achieving high yields. beilstein-journals.org As shown in the table below, screening of different palladium catalysts and temperatures was necessary to optimize the synthesis of a model fluoroalkene.

Table 2: Optimization of Suzuki–Miyaura Cross-Coupling for Fluoroalkene Synthesis beilstein-journals.org

| Pd Catalyst (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(OAc)₂ (10) | 40 | 50 |

| Pd(OAc)₂ (5) | 40 | 67 |

| Pd(OAc)₂ (5) | 60 | 75 |

| Pd(OAc)₂ (5) | Reflux | 84 |

| PdCl₂ (5) | Reflux | 55 |

This table demonstrates the significant impact of catalyst choice and temperature on the yield of a Suzuki-Miyaura cross-coupling reaction to form a fluoroalkene. The optimal conditions found were 5 mol % Pd(OAc)₂ under reflux.

In the Horner-Wadsworth-Emmons reaction, achieving high stereoselectivity for (Z)-alkenes can be accomplished through the Still-Gennari modification. wikipedia.org This approach utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in combination with strongly dissociating conditions, such as using potassium hexamethyldisilazide (KHMDS) as the base with 18-crown-6 (B118740) in THF, to favor the formation of the (Z)-isomer. wikipedia.org

For gold-catalyzed hydrofluorination, the design of the substrate is paramount. The presence and positioning of a carbonyl-containing directing group are essential for achieving high regioselectivity in the conversion of an alkyne to a (Z)-vinyl fluoride. acs.org

Computational and Theoretical Investigations of 1 Decene, 2 Fluoro and Fluoroalkene Systems

Electronic Structure and Bonding Analysis

The introduction of a fluorine atom at the vinylic position significantly alters the electronic structure of an alkene. This is due to fluorine's high electronegativity, which induces strong electronic effects that modify the double bond's reactivity and physical properties.

Quantum chemical calculations are essential for elucidating the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular structure, bonding, and energetics. wikipedia.orgnumberanalytics.com

Ab initio methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation from first principles without empirical parameters. wikipedia.orgnih.gov The simplest ab initio approach is the Hartree-Fock method, which considers the average effect of electron-electron repulsion. wikipedia.org More advanced post-Hartree-Fock methods provide corrections for electron correlation to improve accuracy. wikipedia.orgnih.gov

Density Functional Theory (DFT) has become a widely used method for studying fluoroalkenes due to its balance of computational cost and accuracy. fluorine1.rufluorine1.ru Various exchange-correlation functionals, such as B3LYP, are employed to approximate the complex effects of electron correlation. fluorine1.rufluorine1.rursc.org Studies on various fluorinated compounds show that DFT calculations are sensitive to the choice of both the functional and the basis set, with long-range corrected or meta-hybrid functionals often providing results closer to experimental values. researchgate.net For instance, DFT calculations using the B3LYP method with a 6-311 basis set have been successfully used to optimize the geometries and determine the properties of fluorocarbon compounds. fluorine1.rufluorine1.ru

A comparative study on fluoroethylene and 2-fluoro-2-butene using MP2 and B3LYP levels of theory with large basis sets (6-311++G(2d,p) and 6-311++G(2d,2p)) revealed that the fluoroalkene moiety has similar steric requirements to a peptide bond but with less charge separation. nih.gov

Table 1: Comparison of Computational Methods for Electronic Structure Analysis This table is illustrative and based on general findings in computational chemistry.

| Method | Description | Common Application for Fluoroalkenes |

|---|---|---|

| Hartree-Fock (HF) | A foundational ab initio method that solves the Schrödinger equation in an approximate way, neglecting instantaneous electron correlation. wikipedia.org | Provides a basic understanding of the electronic structure and a starting point for more complex calculations. wikipedia.org |

| MP2 | Møller-Plesset perturbation theory of the second order; a post-Hartree-Fock method that adds corrections for electron correlation. nih.gov | Used for calculating accurate interaction energies and structural properties. nih.govnih.govnasa.gov |

| CCSD(T) | Coupled Cluster with single, double, and perturbative triple excitations; a high-accuracy "gold standard" method. nih.gov | Provides benchmark values for energies and properties against which other methods, like DFT, can be tested. nih.govrsc.org |

| DFT (e.g., B3LYP) | A method based on electron density rather than the wave function. It includes electron correlation effects at a lower computational cost than high-level ab initio methods. fluorine1.rufluorine1.ru | Widely used for geometry optimization, frequency calculations, and reaction mechanism studies of fluoroalkenes. researchgate.netnih.gov |

The fluorine atom's strong electronegativity creates a significant dipole moment in the C-F bond, polarizing the entire molecule. This polarization affects the charge distribution across the C=C double bond. Computational analyses, such as Mulliken population analysis and molecular electrostatic potential (MEP) mapping, are used to visualize and quantify these effects. researchgate.netdntb.gov.ua

The MEP surface illustrates the electrostatic potential on the electron density surface, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). researchgate.net For a molecule like 1-Decene (B1663960), 2-fluoro-, the region around the fluorine atom would exhibit a negative electrostatic potential, while the adjacent carbon atoms and the hydrogens on the double bond would become more electropositive. This charge separation is a key determinant of the molecule's reactivity and intermolecular interactions. nih.govlibretexts.org

Calculations on prototypical fluoroalkenes confirm that while there is charge separation, it is less pronounced than in functionalities they might mimic, such as an amide bond. nih.gov This calculated charge distribution is crucial for understanding how the molecule interacts with catalysts, solvents, and other reactants. tntech.eduphysicsbootcamp.org

Quantum Chemical Calculations (DFT, ab initio) on Fluoroalkenes

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including identifying fleeting transition states that are difficult to observe experimentally. mit.edumit.edu

For reactions involving fluoroalkenes, such as metathesis or hydrofluorination, DFT calculations are frequently used to map out the potential energy surface. nih.govnih.gov This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy pathway between a reactant and a product, identifying the transition state structure at the saddle point. mdpi.com

In catalytic reactions like olefin metathesis, not all pathways lead to the desired product. Competing non-productive cycles can regenerate the starting materials, trapping the catalyst and hampering the reaction's efficiency. nih.govnih.gov

A detailed DFT study on the metathesis of various hydrofluoroethenes using a Hoveyda-Grubbs 2nd generation catalyst revealed the critical role of these competing pathways. nih.govnih.gov The study showed that the metathesis of these substrates is often hindered by a strong preference for a non-productive catalytic cycle. nih.gov This preference arises from the stability of the ruthenacyclobutane intermediate formed during the cycle. Specifically, intermediates with fluorine atoms in the 2 and 4 positions were found to be part of a highly favored non-productive loop. nih.gov

Conversely, the calculations also indicated that for other substrates, such as 1,1-difluoroethene, the productive cycle can be significantly more stable in the second part of the catalytic cycle, allowing the reaction to proceed. nih.gov The energy difference between the productive and non-productive pathways determines the outcome of the reaction.

Table 2: Illustrative Energy Profile for Productive vs. Non-Productive Metathesis Cycles Based on findings for 1,1-difluoroethene metathesis reported in computational studies. nih.gov

| Stage of Catalytic Cycle | Pathway | Relative Stability (Illustrative) | Implication |

|---|---|---|---|

| Part A: First Metallacyclobutane | Productive | Less Stable | The reaction may be initiated less favorably through the productive path. |

| Non-Productive | More Stable | A significant portion of the catalyst may enter a non-productive loop. | |

| Part B: Second Metallacyclobutane | Productive | More Stable (by ~80 kJ/mol) | The productive pathway is strongly favored, allowing for product formation. nih.gov |

| Non-Productive | Less Stable | The non-productive cycle has less influence in the second half of the reaction. nih.gov |

These computational insights are crucial for designing catalysts and reaction conditions that can steer the reaction towards the desired productive cycle. researchgate.netbeilstein-journals.org

Computational Modeling of Transition States and Intermediates

Intermolecular Interactions and Solvation Studies

The electronic modifications induced by the fluorine atom also govern how 1-Decene, 2-fluoro- interacts with itself and with solvent molecules. Fluorinated compounds are known for their unique solvation and interaction properties. researchgate.net

Computational studies on fluoroalkenes and fluoroalkanes show that they engage in specific intermolecular interactions. nih.govmdpi.com While often considered non-polar, the C-F bond can participate in weak hydrogen bonds (C-H···F-C), which have a significant electrostatic component. mdpi.com The cumulative effect of these interactions can influence the material's bulk properties. mdpi.com

Solvation studies using continuum solvent models (like PCM) and explicit solvent molecules (like water) have been performed on fluoroalkenes. nih.gov These calculations show that fluoroalkenes have smaller hydration free energies compared to amides, indicating lower water solubility. nih.gov The interactions with water molecules are analogous to hydrogen bonding but are weaker. nih.gov Furthermore, the solubility of fluorinated compounds is related to solute-solvent dispersion interactions, which depend on the polarizabilities of the interacting species. researchgate.net The introduction of even a few hydrogen atoms into a perfluorinated chain can significantly increase its interactivity and reduce the characteristically weak interaction properties of per- and polyfluoroalkyl substances (PFAS). nih.gov

Hydration and Hydrogen Bonding Characterization of Fluoroalkenes

The interaction of fluoroalkenes with water is a critical factor in their behavior in biological systems. Computational studies have been employed to characterize their hydration and hydrogen-bonding capabilities, often by comparing them to the peptide bonds they are designed to mimic. acs.orgnih.gov

Theoretical calculations show that the fluorine atom in a fluoroalkene can act as a hydrogen-bond acceptor, engaging with water molecules in interactions analogous to those that govern the properties of natural peptides. acs.orgnih.govreddit.com However, the strength of these interactions is notably weaker. Studies comparing model fluoroalkenes, such as fluoroethylene and 2-fluoro-2-butene, with model peptides like formamide (B127407) and N-methylacetamide reveal significant differences in their hydration properties. acs.orgnih.gov

Furthermore, investigations into complexes with multiple water molecules have explored the concept of cooperativity in hydrogen bonding. Fluoroalkenes do exhibit cooperative effects that mirror those of peptides, but the magnitude of this cooperativity is smaller. nih.gov This suggests that the interactions in hydrated fluoroalkenes are more accurately described by pairwise additivity than the more complex, cooperative networks found in peptides. nih.gov

| Property | Fluoroalkene Moiety | Peptide (Amide) Moiety |

|---|---|---|

| Steric Requirements | Similar | Similar |

| Charge Separation | Less than peptide | Significant |

| Hydration Free Energy | Much smaller | Larger |

| H-Bond Interaction Energy (with water) | Smaller | Larger |

| H-Bonding Cooperativity | Present, but smaller in magnitude | Significant |

Conformational Analysis and Equilibria Investigations

The introduction of fluorine into an alkene backbone, as in 1-Decene, 2-fluoro-, has a profound impact on the molecule's conformational preferences. soton.ac.uknih.gov These preferences are governed by a delicate balance of stereoelectronic effects and interactions with the surrounding medium.

The conformational equilibrium is highly sensitive to the polarity of the solvent. soton.ac.ukpsu.edu Theoretical models show that the energy difference between conformers can change dramatically with the solvent environment. A key example is the destabilization associated with two parallel C-F bonds in a 1,3-difluoro motif. In the gas phase, this repulsion is significant, but it is substantially reduced in polar solvents. soton.ac.uk This is because conformers with larger dipole moments are better stabilized by polar media. psu.edu As a result, a conformer that is minor in a nonpolar solvent may become significantly populated in an aqueous environment. soton.ac.uk

| Conformer | Relative Energy in Gas Phase (kJ/mol) | Relative Energy in Chloroform (kJ/mol) | Relative Energy in Water (kJ/mol) |

|---|---|---|---|

| gg(l) | 0.0 | 0.0 | 0.0 |

| ag | 3.5 | 2.9 | 2.5 |

| aa | 5.8 | 5.1 | 4.7 |

| gg(u) | 12.0 | 6.0 | 3.0 |

Peptide Mimicry and Isosterism Studies

The fluoroalkene group is a well-studied isostere for the amide bond found in peptides. uni-muenchen.deresearchgate.net The replacement of a native peptide bond with a fluoroalkene surrogate is a key strategy in medicinal chemistry to develop peptide mimetics with improved properties, most notably enhanced stability against enzymatic degradation by proteases. uni-muenchen.dersc.orgnih.gov

A successful isostere must mimic the key structural and electronic properties of the group it replaces. The (Z)-fluoroalkene moiety is particularly effective in this role. It retains the planar geometry of the peptide bond and has similar steric demands. acs.orguni-muenchen.de However, its electronic properties are distinct. While a simple E-alkene has a very small dipole moment, the C-F bond in a fluoroalkene induces a significant dipole moment (approx. 1.4 D), making it a better electronic mimic of the polar amide bond (approx. 3.5 D) than a non-fluorinated alkene. uni-muenchen.de

Despite this, fluoroalkenes are considered poor hydrogen-bond acceptors and lack a hydrogen-bond donor, in stark contrast to the amide group. uni-muenchen.de This modification has significant consequences for the secondary structure of peptides. Studies on anti-HIV peptide analogues where an amide bond was replaced by a (Z)-fluoroalkene isostere demonstrated a position-dependent impact on the stability of the α-helix. rsc.orgnih.gov This finding underscores the critical contribution of the native backbone hydrogen bonds to peptide structure and, consequently, biological activity. rsc.orgnih.gov Therefore, while fluoroalkenes offer a route to metabolic stability, their impact on conformation through altered hydrogen bonding must be carefully considered in the design of peptidomimetics. nih.gov

| Property | Peptide Bond (-CO-NH-) | (E)-Alkene Isostere (-CH=CH-) | (Z)-Fluoroalkene Isostere (-CF=CH-) |

|---|---|---|---|

| Geometry | Planar | Planar | Planar |

| Hydrolytic Stability | Susceptible | Stable | Stable |

| Dipole Moment | High (~3.5 D) | Very Low (~0.1 D) | Moderate (~1.4 D) |

| H-Bond Donor | Yes (N-H) | No | No |

| H-Bond Acceptor | Yes (C=O) | No | Poor (Fluorine) |

Advanced Analytical Techniques for the Characterization of 1 Decene, 2 Fluoro in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like 1-Decene (B1663960), 2-fluoro-, multinuclear NMR experiments, including ¹⁹F, ¹³C, and ¹H NMR, are employed to map the complete atomic connectivity and stereochemistry.

Fluorine-19 NMR (¹⁹F NMR) for Structural Elucidation

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive and informative technique for analyzing organofluorine compounds. wikipedia.org The large range of chemical shifts in ¹⁹F NMR, which can span over 800 ppm, provides excellent signal dispersion and reduces the likelihood of peak overlap, a common challenge in ¹H NMR. wikipedia.orglcms.cz

The chemical shift of the fluorine atom in 1-Decene, 2-fluoro- is highly indicative of its electronic environment. Vinylic fluorides typically appear in a specific region of the ¹⁹F NMR spectrum. The electronegativity of the fluorine atom also influences the chemical shifts of adjacent nuclei, a key feature observed in ¹H and ¹³C NMR spectra. lcms.cz

Spin-spin coupling provides definitive evidence of through-bond connectivity. In the ¹⁹F NMR spectrum of 1-Decene, 2-fluoro-, the fluorine signal would be split by the geminal proton (=CHF), the two vicinal protons on the adjacent methylene (B1212753) group (-CH₂-), and potentially by long-range couplings to other protons in the alkyl chain. The magnitude of these coupling constants (J-values) is characteristic of the number of bonds separating the coupled nuclei and their dihedral angle. For instance, geminal H-F coupling constants can be as large as 50 Hz. wikipedia.org

Table 1: Predicted ¹⁹F NMR Parameters for 1-Decene, 2-fluoro-

| Parameter | Predicted Value/Range | Description |

| Chemical Shift (δ) | -75 to -220 ppm | The expected chemical shift for a secondary alkyl fluoride (B91410). lcms.cz |

| ²J(F-H_gem) | 40-50 Hz | Coupling to the geminal proton on the same carbon (C2). lcms.cz |

| ³J(F-H_vic) | 5-25 Hz | Coupling to the vicinal protons on the adjacent carbon (C3). |

| Multiplicity | ddd (doublet of doublets of doublets) | The signal for the fluorine atom would be split by the geminal proton and the two diastereotopic protons on C3. |

Note: The values presented are estimations based on typical ranges for similar structural motifs.

The long alkyl chain of 1-Decene, 2-fluoro- allows for rotation around its carbon-carbon single bonds, leading to the existence of multiple conformational isomers, or rotamers. At room temperature, the interconversion between these conformers is typically rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the nuclei. ox.ac.ukucl.ac.uk

Variable-temperature (VT) NMR is a powerful technique used to study these dynamic processes. ox.ac.uk By lowering the temperature of the sample, the rate of conformational exchange can be slowed. ucl.ac.uk If the temperature is lowered sufficiently to a point below the coalescence temperature, the exchange becomes slow on the NMR timescale, and separate signals for each major conformer may be observed. ucl.ac.ukresearchgate.net Analysis of the spectral changes as a function of temperature allows for the determination of the thermodynamic activation parameters for bond rotation, such as the free energy of activation (ΔG‡). ucl.ac.ukrsc.org This provides valuable insight into the energy barriers between different spatial arrangements of the molecule.

Chemical Shifts and Coupling Constants

Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) Applications

¹H and ¹³C NMR spectra provide the foundational map of the hydrocarbon skeleton of 1-Decene, 2-fluoro-. The chemical shifts indicate the electronic environment of each carbon and hydrogen atom, while coupling patterns reveal their connectivity. bhu.ac.inmdpi.com

In the ¹H NMR spectrum, the protons on the double bond (C1) and the proton on the fluorine-bearing carbon (C2) would appear in the characteristic alkene and deshielded alkyl regions, respectively. All signals would be expected to show coupling to the fluorine atom in addition to H-H couplings.

The ¹³C NMR spectrum gives a distinct signal for each unique carbon atom in the molecule. bhu.ac.in The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon it is attached to (C2). Furthermore, ¹³C signals are split by the fluorine atom, with the magnitude of the ¹J(C-F) coupling being particularly large and diagnostic. jeolusa.com Two-dimensional NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to correlate the proton and carbon signals, confirming the complete assignment of the molecular structure. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Decene, 2-fluoro-

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| C1 | ¹³C | 110-125 | Doublet (due to ¹J(C-H)) |

| C1 | ¹H | 4.5-5.5 | Multiplet |

| C2 | ¹³C | 85-95 | Doublet (due to ¹J(C-F)) |

| C2 | ¹H | 4.0-5.0 | Multiplet |

| C3-C10 | ¹³C | 10-40 | Multiple signals |

| C3-C10 | ¹H | 0.8-2.2 | Multiple signals |

Note: These are estimated chemical shift ranges. Actual values depend on the solvent and other experimental conditions. sigmaaldrich.comoregonstate.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the mass, and thus the molecular formula, of a compound. It is often coupled with a separation technique like gas chromatography (GC). nih.govtandfonline.com

High-Resolution Mass Spectrometry for Molecular Formula Determination

While standard mass spectrometry provides the nominal mass of a molecule, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. nih.govscholaris.ca

For 1-Decene, 2-fluoro-, with a chemical formula of C₁₀H₁₉F, the exact monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁹F). This precise mass measurement allows HRMS to differentiate 1-Decene, 2-fluoro- from any other compound that might have the same nominal mass but a different elemental formula. This capability is essential for confirming the identity of a newly synthesized compound or for identifying unknown components in complex mixtures. nih.govscholaris.ca

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. libretexts.org For 1-Decene, 2-fluoro- (molecular weight: 158.27 g/mol ), the mass spectrum is predicted to exhibit a combination of features characteristic of both long-chain alkenes and organofluorine compounds.

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•), which may be observed at an m/z (mass-to-charge ratio) of 158. However, the molecular ion of many organic compounds is unstable and undergoes fragmentation. libretexts.org In haloalkanes, the molecular ion peak can be weak or absent due to extensive fragmentation. researchgate.netacs.org

The fragmentation of 1-Decene, 2-fluoro- would be influenced by the C-F bond and the long alkyl chain. Key fragmentation pathways would include:

Cleavage of the C-C bonds along the octyl chain, leading to a series of carbocation fragments separated by 14 mass units (-CH₂-). This is a typical pattern for long-chain alkanes. ucalgary.ca

Loss of a hydrogen fluoride (HF) molecule (mass loss of 20) from the molecular ion, a common fragmentation pathway for fluoroalkanes. osti.gov

Cleavage at the C-C bond alpha to the fluorine atom , which can be a significant pathway.

Formation of characteristic fluoroalkene fragments . For instance, cleavage of the bond between C3 and C4 could yield fragments containing the C=C-F moiety. The fragmentation of vinyl fluoride itself shows characteristic ions. researchgate.netcaltech.edu

The resulting mass spectrum would display a series of peaks corresponding to these fragments. The most abundant fragment ion forms the base peak of the spectrum. libretexts.org By analyzing the m/z values of the fragment ions, the original structure of the molecule can be pieced together.

Table 1: Predicted Key Mass Spectrometry Fragments for 1-Decene, 2-fluoro-

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 158 | [C₁₀H₁₉F]⁺• | Molecular Ion (M⁺•) |

| 138 | [C₁₀H₁₈]⁺• | Loss of HF from M⁺• |

| 115 | [C₈H₁₉]⁺ | Cleavage of C2-C3 bond with charge on octyl fragment |

| 97 | [C₇H₁₃]⁺ | Cleavage of C3-C4 bond and loss of H₂ |

| 83 | [C₆H₁₁]⁺ | Cleavage of C4-C5 bond and loss of H₂ |

| 69 | [C₅H₉]⁺ | Cleavage of C5-C6 bond and loss of H₂ |

| 55 | [C₄H₇]⁺ | Cleavage of C6-C7 bond and loss of H₂ |

| 43 | [C₃H₄F]⁺ / [C₃H₇]⁺ | Cleavage of C3-C4 bond / Cleavage of C7-C8 bond |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the molecular structure of compounds. umsl.edu These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. mdpi.comillinois.edu

For 1-Decene, 2-fluoro-, both IR and Raman spectra would provide a unique fingerprint, allowing for its identification and structural characterization. The key vibrational modes expected are associated with the alkene, the alkyl chain, and the carbon-fluorine bond.

C-H Vibrations: The long alkyl chain and the vinyl hydrogens give rise to C-H stretching vibrations, typically observed in the 2850-3100 cm⁻¹ region. niscpr.res.in Asymmetric and symmetric stretches of the CH₂ and CH₃ groups will be present. The presence of the electronegative fluorine atom can slightly shift the frequencies of adjacent C-H bonds. spectroscopyonline.com

C=C Vibration: The carbon-carbon double bond stretch is a key characteristic of alkenes. In IR spectra, the C=C stretching band for a vinyl group typically appears around 1645 cm⁻¹. This vibration is often stronger in the Raman spectrum because the polarizability of the double bond changes significantly during the vibration. umsl.edu

C-F Vibration: The carbon-fluorine bond stretch gives a strong absorption in the IR spectrum due to the large change in dipole moment during this vibration. wikipedia.org For monofluorinated compounds, this intense band is typically found in the 1000-1110 cm⁻¹ range. wikipedia.org Its exact position is sensitive to the surrounding molecular structure.

Table 2: Expected Vibrational Modes for 1-Decene, 2-fluoro-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| =C-H Stretch | 3010 - 3095 | Medium | Medium |

| C-H Asymmetric/Symmetric Stretch | 2850 - 2960 | Strong | Strong |

| C=C Stretch | 1640 - 1650 | Medium to Weak | Strong |

| CH₂ Scissoring (Bending) | 1450 - 1470 | Medium | Medium |

| C-F Stretch | 1000 - 1110 | Strong | Weak |

| =C-H Out-of-Plane Bend | 910 - 990 | Strong | Weak |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnumberanalytics.com By analyzing the diffraction pattern produced when X-rays scatter from a single crystal, one can calculate the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 1-Decene, 2-fluoro- is not publicly available, studies on related fluoroalkene derivatives and long-chain alkanes provide a strong basis for predicting its solid-state characteristics. ucl.ac.ukresearchgate.net The crystallization of long-chain alkenes can be challenging, but successful structural determinations have been made for many derivatives. acs.org

A single-crystal XRD study of 1-Decene, 2-fluoro- would reveal how the molecules pack in the crystal lattice. The long octyl chains are expected to align due to van der Waals forces, likely in an extended, all-anti conformation to maximize packing efficiency, similar to other long-chain hydrocarbons. wou.edupnas.org

Table 3: Hypothetical Crystallographic Data for 1-Decene, 2-fluoro-

| Parameter | Expected Value / Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Unit Cell Angles (°) | α, β, γ angles of the unit cell |

| Volume (ų) | Volume of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| C=C Bond Length (Å) | ~1.34 Å |

| C-F Bond Length (Å) | ~1.35 Å |

| Intermolecular Contacts (Å) | Distances for C-H···F and F···F interactions |

Research Applications of 1 Decene, 2 Fluoro and Analogous Fluoroalkenes in Materials and Organic Synthesis

Monomers in Polymer Science Research

Fluoroalkenes are key monomers in the development of high-performance fluoropolymers. These materials are sought after for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical and electronic properties. numberanalytics.comresearchgate.netacs.org Research in this area focuses on controlling the polymerization process to create well-defined polymer architectures and, consequently, materials with precisely engineered characteristics.

Controlled Radical Copolymerization of Fluoroalkenes

Controlling the radical polymerization of fluoroalkenes presents a significant challenge due to the high reactivity of the propagating fluorinated radicals and the unique solubility of the monomers. uliege.befudan.edu.cn While conventional free-radical polymerization is widely used, it typically produces polymers with broad molecular weight distributions and limited architectural control. fudan.edu.cnacs.org Consequently, significant research has been directed toward applying reversible deactivation radical polymerization (RDRP) techniques, also known as controlled radical polymerization (CRP), to these monomers.

While some CRP methods like atom transfer radical polymerization (ATRP) have proven largely unsuccessful for fluoroalkenes, other techniques have shown considerable promise. researchgate.netcas.cz These include:

Iodine Transfer Polymerization (ITP): This was one of the earliest successful methods, leading to commercially available fluorinated thermoplastic elastomers. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT has been successfully applied to fluoroalkenes like trifluoroethylene (B1203016) and vinylidene fluoride (B91410) (VDF), often using xanthates as chain transfer agents (CTAs). acs.orgresearchgate.netfluorine1.ru

Organometallic-Mediated Radical Polymerization (OMRP): This technique has been effectively used for the controlled copolymerization of fluoroalkenes. For instance, new copolymers of vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene (1234yf) were synthesized using a cobalt complex as a controlling agent. nih.gov This method demonstrated a linear relationship between monomer conversion and the molar mass of the resulting copolymer, which is a key indicator of a controlled process. nih.gov

A recent breakthrough involves a light-driven, redox-relay-enabled RAFT polymerization. This method allows for the controlled copolymerization of various fluoroalkenes (including hexafluoropropylene and chlorotrifluoroethylene) with non-fluorinated, electron-rich monomers like vinyl ethers and vinyl esters under ambient conditions, a significant advancement over traditional high-pressure methods. fudan.edu.cn

| Parameter | Value |

| Molar Mass ( g/mol ) | Up to 12,200 |

| Dispersity (Đ) | 1.33 – 1.47 |

| Reactivity Ratio (r_VDF) | 0.384 ± 0.013 |

| Reactivity Ratio (r_1234yf) | 2.147 ± 0.129 |

This table presents kinetic data from the cobalt-mediated radical copolymerization of vinylidene fluoride (VDF) and 2,3,3,3-tetrafluoroprop-1-ene (1234yf) at 60°C, demonstrating the controlled nature of the polymerization. nih.gov

Synthesis of Novel Fluoropolymer Precursors

Fluoroalkenes are fundamental starting materials, or feedstocks, for a wide range of fluoropolymers. beilstein-journals.orgnih.gov Research in this area focuses on using fluoroalkenes to synthesize precursor polymers that can be further modified to create specialized materials. The copolymerization of fluoroalkenes with monomers containing functional groups is a primary strategy for producing these precursors.

For example, researchers have developed methods to create photocrosslinkable fluorinated copolymers. sciengine.com In one study, a diacrylated poly(vinylidene fluoride-co-hexafluoropropylene) was synthesized, which could be rapidly crosslinked under UV irradiation to form a fluorinated elastomer network with excellent thermal and chemical resistance. sciengine.com Similarly, the radical copolymerization of vinylidene fluoride (VDF) with 2-(trifluoromethyl) acrylic acid creates a copolymer with carboxylic acid groups. acs.org This functional precursor can then be chemically modified, for instance, by condensation with other molecules to create new fluoroboronated materials. acs.org These approaches demonstrate how fluoroalkenes are used to build polymer backbones that are designed for subsequent transformation into advanced network or functional materials.

Design of Functional Fluorinated Copolymers

The design of functional fluorinated copolymers involves the strategic selection of a fluoroalkene and one or more comonomers to achieve a specific set of properties or reactivity in the final polymer. researchgate.net This approach allows for the creation of materials that combine the advantageous properties of fluoropolymers with other functionalities such as adhesion, curability, or enhanced solubility. researchgate.net20.210.105

A common strategy is the copolymerization of electron-poor fluoroalkenes with electron-rich, non-fluorinated monomers like vinyl ethers or vinyl esters. researchgate.net This can lead to alternating or pseudo-diblock copolymers. nih.gov Research has also focused on synthesizing terpolymers to further refine material properties. For instance, copolymers incorporating vinylidene fluoride (VDF), hexafluoropropylene (HFP), and a functional monomer like 4-[(α,β,β-trifluorovinyl)oxy] bromobenzene (B47551) have been developed. 20.210.105 The bromoaromatic group serves as a reactive handle for subsequent chemical modifications, allowing for the introduction of further functionalities.

Another example is the copolymerization of VDF with functional 2-trifluoromethacrylates. academie-sciences.fr By choosing a methacrylate (B99206) with a phosphonic acid group, researchers have created copolymers with strong adhesion to steel surfaces, making them highly effective for anticorrosion coatings. academie-sciences.fr This highlights how the careful design of copolymers at the monomer level directly translates to high-performance applications.

Research into Fluorinated Materials with Tailored Properties

The ultimate goal of using fluoroalkenes in polymer science is to create materials with specific, tailored properties for high-technology applications. researchgate.netacs.org The unique characteristics of the carbon-fluorine bond—its high strength (bond dissociation energy of ~485 kJ/mol) and low polarizability—are the foundation for the remarkable properties of the resulting fluoropolymers. researchgate.netacs.orgacs.org

Research has successfully leveraged fluoroalkene monomers to create materials with the following tailored properties:

Thermal and Chemical Stability: Fluoropolymers exhibit exceptional resistance to heat, oxidation, and harsh chemical environments, making them suitable for use in aerospace, automotive, and chemical processing industries. numberanalytics.comresearchgate.net

Surface Properties: The low polarizability of the C-F bond results in low surface energy, which imparts oil and water repellency (hydrophobicity and oleophobicity), anti-wetting, and non-stick characteristics. acs.org These properties are exploited in coatings, films, and biomedical devices. acs.orgacademie-sciences.fr

Optical and Dielectric Properties: Many fluoropolymers have a low refractive index and a low dielectric constant, making them valuable for optical devices, such as optical fibers, and for use as insulators in high-quality wires and microelectronics. researchgate.netacs.orgacs.org

Biocompatibility: The chemical inertness and low surface energy of some fluoropolymers contribute to their biocompatibility, leading to applications in medical implants and devices. aiche.org

| Property | Origin | Application Area |

| High Thermal & Chemical Stability | Strong C-F bond (~485 kJ/mol) | Aerospace, Automotive, Chemical Industry numberanalytics.comresearchgate.net |

| Low Surface Energy (Hydro/Oleophobicity) | Low polarizability of C-F bonds | Coatings, Textiles, Biomedical Items acs.orgacademie-sciences.fr |

| Low Refractive Index & Dielectric Constant | Electronegativity of fluorine atoms | Optics, Microelectronics, Wires & Cables researchgate.netacs.org |

| Weatherability & Durability | Resistance to UV degradation and oxidation | Outdoor Architectural Coatings, Seals, Gaskets researchgate.net |

This table summarizes key properties of fluorinated materials derived from fluoroalkene monomers and links them to their chemical origins and primary application areas.

Building Blocks in Advanced Organic Synthesis

Beyond polymerization, fluoroalkenes like 1-decene (B1663960), 2-fluoro- are versatile building blocks in organic synthesis. Their unique reactivity allows for the strategic installation of fluorine into complex organic scaffolds, which is of particular interest in medicinal chemistry and materials science. numberanalytics.comalfa-chemistry.com

Strategic Introduction of Fluoroalkene Moieties into Complex Molecules

The introduction of a fluoroalkene moiety can significantly alter the physical, chemical, and biological properties of a molecule. numberanalytics.comfrontiersin.orgnih.gov In drug development, for example, the fluoroalkene group is often used as a bioisostere for the amide bond. beilstein-journals.orgnih.gov This substitution can enhance a drug's metabolic stability by making it resistant to enzymatic degradation, while also increasing its lipophilicity, which can improve cell membrane permeability. beilstein-journals.orgnih.govnih.gov

Several synthetic strategies have been developed to incorporate fluoroalkene units into larger molecules in a controlled and stereoselective manner:

Cross-Coupling Reactions: Methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful tools for this purpose. Researchers have developed novel multihalogenated fluorovinyl ethers that serve as versatile precursors. These precursors contain a reactive bromine atom that can be selectively displaced in palladium-catalyzed coupling reactions to form complex fluoroalkenes in good yields. beilstein-journals.orgnih.govresearchgate.net